molecular formula C20H28N2 B12573635 N~1~-[(3-Methylphenyl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine CAS No. 627520-56-3

N~1~-[(3-Methylphenyl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine

Cat. No.: B12573635
CAS No.: 627520-56-3
M. Wt: 296.4 g/mol
InChI Key: HOODICWFFWCXMB-UHFFFAOYSA-N
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Description

N~1~-[(3-Methylphenyl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative characterized by two distinct arylalkyl substituents: a 3-methylbenzyl group at the N1 position and a 4-phenylbutyl group at the N2 position. This structural configuration imparts unique electronic and steric properties, making it a candidate for diverse applications, including corrosion inhibition, pharmaceutical intermediates, or ligand synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

627520-56-3

Molecular Formula

C20H28N2

Molecular Weight

296.4 g/mol

IUPAC Name

N'-[(3-methylphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine

InChI

InChI=1S/C20H28N2/c1-18-8-7-12-20(16-18)17-22-15-14-21-13-6-5-11-19-9-3-2-4-10-19/h2-4,7-10,12,16,21-22H,5-6,11,13-15,17H2,1H3

InChI Key

HOODICWFFWCXMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNCCNCCCCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Stepwise N-Substitution of Ethane-1,2-diamine

The most common approach involves sequential alkylation of ethane-1,2-diamine:

  • Step 1: Selective mono-alkylation of one amine group
    Typically, ethane-1,2-diamine is reacted with a benzyl halide derivative such as 3-methylbenzyl chloride or bromide under controlled stoichiometry and temperature to yield N¹-(3-methylphenyl)methyl-ethane-1,2-diamine.

  • Step 2: Alkylation of the second amine
    The intermediate is then reacted with 4-phenylbutyl halide (e.g., 4-phenylbutyl bromide) to introduce the second substituent on the remaining free amine.

  • Reaction conditions :

    • Use of a base (e.g., potassium carbonate or sodium hydride) to deprotonate the amine and promote nucleophilic substitution.
    • Solvents such as acetonitrile, DMF, or ethanol are common.
    • Temperature control (0–50 °C) to minimize side reactions.

Reductive Amination Route

An alternative method involves reductive amination:

  • Step 1: Formation of imine or iminium intermediate
    React ethane-1,2-diamine with 3-methylbenzaldehyde to form an imine at one amine site.

  • Step 2: Reduction of imine
    Use a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to reduce the imine to the secondary amine.

  • Step 3: Repeat for the second amine
    The second amine is then reacted with 4-phenylbutanal followed by reduction to install the 4-phenylbutyl substituent.

  • This method offers better control over mono-substitution and reduces over-alkylation.

Detailed Preparation Method Example

Step Reagents & Conditions Description Expected Outcome
1 Ethane-1,2-diamine + 3-methylbenzyl chloride, K2CO3, acetonitrile, reflux 4 h Selective mono-alkylation of one amine N¹-(3-methylphenyl)methyl-ethane-1,2-diamine intermediate
2 Intermediate + 4-phenylbutyl bromide, K2CO3, DMF, 50 °C, 6 h Alkylation of second amine Target compound N¹-[(3-Methylphenyl)methyl]-N²-(4-phenylbutyl)ethane-1,2-diamine
3 Purification by column chromatography or recrystallization Removal of unreacted materials and side products Pure target compound

Research Findings and Optimization Notes

  • Selectivity : Controlling the molar ratio of alkylating agents to ethane-1,2-diamine is critical to avoid di-substitution on the same nitrogen or cross-substitution. Using a slight excess of ethane-1,2-diamine in the first step favors mono-substitution.

  • Solvent choice : Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity and reaction rates but require careful removal post-reaction.

  • Temperature : Moderate temperatures (40–60 °C) balance reaction rate and minimize side reactions such as elimination or polymerization.

  • Reductive amination : Offers milder conditions and better regioselectivity but requires aldehyde precursors and reducing agents, which may add cost and complexity.

  • Yields : Reported yields for similar N-substituted ethane-1,2-diamines range from 60% to 85% depending on purification and reaction optimization.

Comparative Table of Preparation Methods

Method Key Reagents Advantages Disadvantages Typical Yield
Stepwise Alkylation Ethane-1,2-diamine, benzyl/alkyl halides, base Straightforward, scalable Risk of over-alkylation, requires careful stoichiometry 65–80%
Reductive Amination Ethane-1,2-diamine, aldehydes, NaBH3CN High selectivity, mild conditions Requires aldehydes, reducing agents, longer steps 70–85%

Chemical Reactions Analysis

Types of Reactions

N~1~-[(3-Methylphenyl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N~1~-[(3-Methylphenyl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with proteins.

    Medicine: Explored for its potential therapeutic effects, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which N1-[(3-Methylphenyl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • The 3-methylbenzyl group lacks electron-withdrawing substituents (e.g., Cl in ), which may enhance electron-donating capacity in corrosion inhibition applications .

Physicochemical Properties

While explicit data for the target compound are unavailable, trends from analogs suggest:

  • Solubility : Bulky aryl groups (e.g., 4-phenylbutyl) reduce water solubility compared to aliphatic amines like DETA or TETA .
  • Thermal Stability : Arylalkyl substituents may enhance thermal stability due to rigid aromatic rings, as seen in EDDB derivatives .
  • Electronic Effects: The absence of electron-withdrawing groups (e.g., Cl, NO₂) could result in higher HOMO energy, favoring adsorption on metal surfaces in corrosive environments .

Functional and Application Comparisons

Corrosion Inhibition

  • EDDB and DBDB: Schiff base derivatives of ethane-1,2-diamine exhibit >90% inhibition efficiency in 1.0 M HCl due to π-electron interactions and NH donor sites . The target compound’s arylalkyl groups may offer similar adsorption mechanisms but with altered kinetics due to steric bulk.
  • Aliphatic Amines (DETA, TETA) : Linear polyamines show moderate inhibition (60–75% efficiency) via NH group protonation and electrostatic interactions . The target compound’s branched structure may reduce solubility but enhance surface coverage.

Pharmaceutical Relevance

  • The target compound’s simpler structure could serve as a versatile intermediate.

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